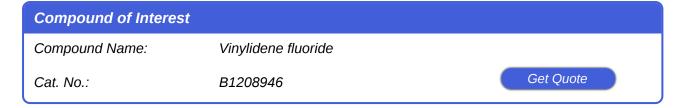


# ferroelectric and piezoelectric properties of βphase PVDF

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An In-Depth Technical Guide to the Ferroelectric and Piezoelectric Properties of  $\beta$ -Phase Poly**vinylidene Fluoride** (PVDF)

#### **Abstract**

Poly**vinylidene Fluoride** (PVDF) is a semi-crystalline fluoropolymer renowned for its robust mechanical properties, chemical inertness, and, most notably, its significant piezoelectric, pyroelectric, and ferroelectric characteristics. These electroactive properties are predominantly attributed to its  $\beta$ -phase crystalline structure. This technical guide provides a comprehensive overview of the ferroelectric and piezoelectric properties of  $\beta$ -phase PVDF, detailing the molecular origins of these phenomena. It includes a summary of key quantitative data, detailed experimental protocols for fabrication and characterization, and logical diagrams to illustrate the structure-property relationships and experimental workflows, intended for researchers and scientists in materials science and drug development.

# The Molecular Origin of Electroactive Properties in $\beta$ -Phase PVDF

PVDF can exist in several crystalline polymorphs, with the most common being the  $\alpha$ ,  $\beta$ , and  $\gamma$  phases.[1] The electroactive properties, particularly piezoelectricity and ferroelectricity, are maximized in the  $\beta$ -phase.[2][3]

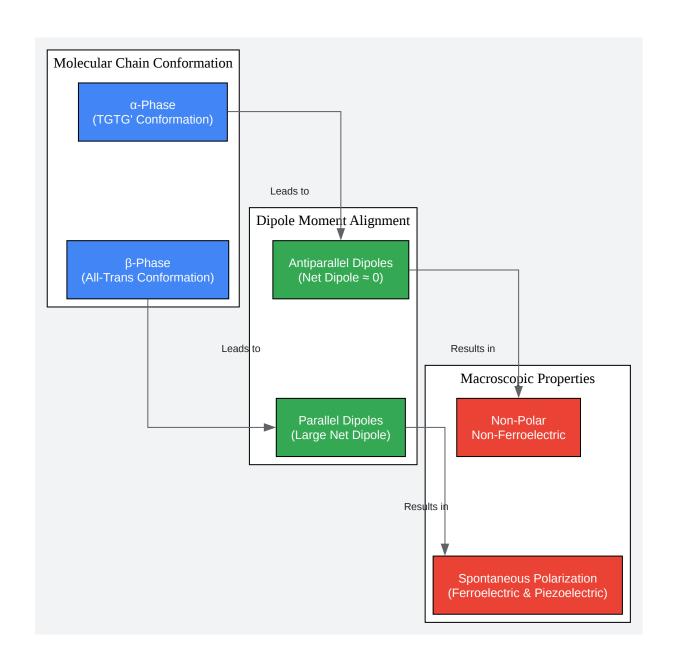






- α-Phase (Alpha-Phase): This is the most common and thermodynamically stable phase, typically obtained from melt crystallization.[2][4] It possesses a trans-gauche-trans-gauche' (TGTG') chain conformation. In this arrangement, the dipole moments of the monomer units are oriented in opposing directions within the crystal unit cell, resulting in no net spontaneous polarization.[5] Consequently, the α-phase is non-polar and does not exhibit ferroelectric or piezoelectric effects.[3]
- β-Phase (Beta-Phase): The β-phase is characterized by an all-trans (TTTT) planar zigzag conformation.[2] This specific arrangement aligns the hydrogen and fluorine atoms on opposite sides of the polymer backbone, leading to a significant net dipole moment perpendicular to the polymer chain.[2] When these chains are packed into a crystal lattice and subjected to a high electric field (a process known as poling), these molecular dipoles can be collectively oriented in the same direction, giving rise to a large macroscopic spontaneous polarization.[4] This spontaneous polarization, which can be reversed by an external electric field, is the origin of the ferroelectric behavior.[4] The piezoelectric effect in the β-phase arises because mechanical stress applied to the material deforms the crystal lattice, altering the magnitude of this net dipole moment and generating an electrical charge.
   [6]





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**Caption:** Relationship between PVDF conformation and properties.



## **Quantitative Ferroelectric and Piezoelectric Data**

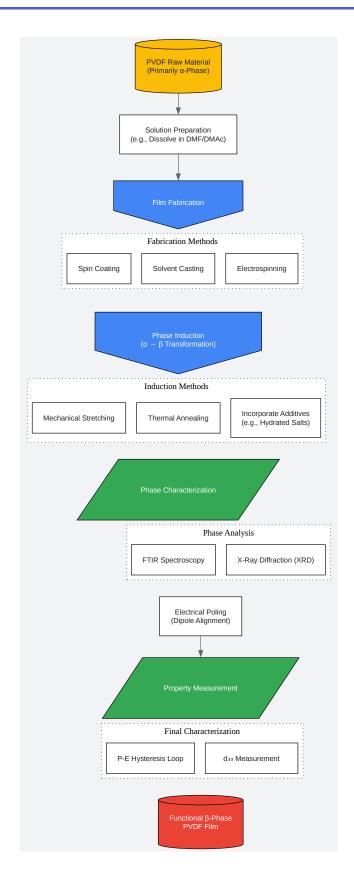
The electroactive performance of  $\beta$ -phase PVDF is quantified by several key parameters. The values can vary significantly based on the fabrication method, degree of crystallinity, and poling conditions.

Property	Symbol	Typical Values for β-Phase PVDF	Units
Piezoelectric Coefficients			
Longitudinal Piezoelectric Coefficient	dзз	-17 to -30[2][7], up to 86 (in composites)[8]	pC/N or pm/V
Transverse Piezoelectric Coefficient	dзı	32 to 66[9][10]	pC/N or pm/V
Ferroelectric Properties			
Remnant Polarization	P <sub>r</sub>	30 - 108[5][11][12][13]	mC/m²
Coercive Field	E <sub>c</sub>	32 - 120[5][11][12][14]	MV/m

## **Experimental Protocols**

The fabrication and characterization of  $\beta$ -phase PVDF films involve a multi-step process designed to induce the correct crystalline phase and orient the molecular dipoles.





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Caption: Experimental workflow for  $\beta$ -phase PVDF fabrication.



#### **Fabrication and Phase Induction**

The goal of fabrication is to transform the non-polar  $\alpha$ -phase into the electroactive  $\beta$ -phase.

- Solvent Casting: PVDF powder is dissolved in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc).[15] The solution is cast onto a substrate and the solvent is evaporated at a controlled temperature. Low-temperature evaporation tends to favor the formation of the β-phase.
- Spin Coating: A PVDF solution is dispensed onto a substrate, which is then rotated at high speed to produce a thin, uniform film.[16] The rapid solvent evaporation and mechanical shear forces during spinning can promote β-phase crystallization.[17]
- Mechanical Stretching: This is one of the most effective methods for inducing the α-to-β phase transformation.[18] An α-phase film is uniaxially or biaxially stretched at a controlled temperature (typically 80-100°C) to a stretch ratio of 3-5 times its original length.[2] The mechanical drawing aligns the polymer chains and forces them into the all-trans conformation.[19]
- Incorporation of Additives: Adding certain fillers or salts, such as hydrated magnesium nitrate or nanoparticles, into the PVDF solution before casting can promote the direct crystallization of the β-phase by interacting with the PVDF chains.[14]

## **Characterization of Crystalline Phase**

Verifying the presence and fraction of the  $\beta$ -phase is critical.

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for distinguishing between PVDF polymorphs.[20] The β-phase has unique vibrational bands that are absent in the α-phase.
  - β-Phase Characteristic Bands: Strong absorption peaks around 1275 cm<sup>-1</sup>, 840 cm<sup>-1</sup>, and
     510 cm<sup>-1</sup> are exclusive indicators of the β-phase.[21][22]
  - α-Phase Characteristic Bands: Peaks at 763 cm<sup>-1</sup> and 614 cm<sup>-1</sup> are characteristic of the non-polar α-phase.[21] The fraction of β-phase, F(β), can be quantified by analyzing the absorbance intensities of these characteristic peaks.



- X-Ray Diffraction (XRD): XRD analysis identifies crystalline structures based on their diffraction patterns.
  - The β-phase exhibits a distinct, strong diffraction peak at  $2\theta \approx 20.3^{\circ}$  20.8°, corresponding to the (110) and (200) crystal planes.[2][23]
  - The α-phase shows multiple characteristic peaks, typically at 2θ values of approximately  $17.8^{\circ}$ ,  $18.4^{\circ}$ , and  $19.9^{\circ}$ .[19]

## **Measurement of Ferroelectric Properties**

P-E Hysteresis Loop Analysis: The ferroelectric nature of the β-phase is confirmed by measuring the polarization (P) as a function of an applied cyclic electric field (E). This is done using a standard ferroelectric testing system.[5] A well-saturated hysteresis loop is the hallmark of a ferroelectric material.[5] From this loop, key parameters like remnant polarization (Pr) — the polarization at zero electric field — and the coercive field (E<sub>c</sub>) — the field required to reverse the polarization — are determined.[5][11]

#### **Measurement of Piezoelectric Coefficients**

- d<sub>33</sub> Measurement: The longitudinal piezoelectric coefficient (d<sub>33</sub>) describes the charge generated per unit of applied force in the same direction as the polarization.
  - Quasi-static Method: A known, slowly varying force is applied to the film, and the resulting charge is measured with a charge amplifier. Commercial d<sub>33</sub> meters operate on this principle.
  - Pneumatic Pressure Rig: A controlled pneumatic pressure is applied to the film, and the induced charge is monitored to calculate d<sub>33</sub>, a method that can eliminate in-plane stress effects.[24]
  - Laser Interferometry: This is a high-precision method that measures the physical displacement (strain) of the film surface under an applied electric field (the converse piezoelectric effect) to determine d<sub>33</sub>.[24]
- d<sub>31</sub> Measurement: The transverse piezoelectric coefficient (d<sub>31</sub>) relates the charge generated along the poling direction to a mechanical stress applied perpendicularly.



Quasi-static Stretching Method: The film is stretched in a direction perpendicular to its
polarization, and the generated charge is measured.[25] This can be performed in-situ
during a conventional tensile test, with the open-circuit voltage measured concurrently.[9]

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